![molecular formula C10H20IN B14503608 N,N,N-Trimethylbicyclo[2.2.1]heptan-2-aminium iodide CAS No. 64706-42-9](/img/structure/B14503608.png)
N,N,N-Trimethylbicyclo[2.2.1]heptan-2-aminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Trimethylbicyclo[221]heptan-2-aminium iodide is a quaternary ammonium compound with the molecular formula C10H20IN It is known for its unique bicyclic structure, which includes a bicyclo[221]heptane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethylbicyclo[2.2.1]heptan-2-aminium iodide typically involves the quaternization of N,N,N-trimethylbicyclo[2.2.1]heptan-2-amine with an iodide source. One common method includes the reaction of N,N,N-trimethylbicyclo[2.2.1]heptan-2-amine with methyl iodide in an appropriate solvent under reflux conditions. The reaction proceeds as follows:
N,N,N-Trimethylbicyclo[2.2.1]heptan-2-amine+Methyl iodide→N,N,N-Trimethylbicyclo[2.2.1]heptan-2-aminium iodide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N-Trimethylbicyclo[2.2.1]heptan-2-aminium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include silver nitrate (AgNO3) for halide exchange reactions.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) may be employed.
Major Products Formed
Substitution: Formation of N,N,N-trimethylbicyclo[2.2.1]heptan-2-aminium salts with different anions.
Oxidation: Oxidized derivatives of the bicyclic framework.
Reduction: Reduced forms of the compound, potentially altering the bicyclic structure.
Applications De Recherche Scientifique
N,N,N-Trimethylbicyclo[2.2.1]heptan-2-aminium iodide has diverse applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug delivery systems due to its quaternary ammonium structure.
Industry: Utilized in the formulation of surfactants and disinfectants.
Mécanisme D'action
The mechanism of action of N,N,N-Trimethylbicyclo[2.2.1]heptan-2-aminium iodide involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt microbial cell membranes, leading to cell lysis. Additionally, the compound may interact with specific molecular targets, such as enzymes and receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N,N-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride
- N,N,N-Trimethylbicyclo[2.2.1]heptan-2-amine bromide
Uniqueness
N,N,N-Trimethylbicyclo[2.2.1]heptan-2-aminium iodide is unique due to its iodide counterion, which can influence its solubility, reactivity, and biological activity compared to its chloride and bromide counterparts. The iodide ion may also enhance the compound’s efficacy in certain applications, such as antimicrobial activity.
Propriétés
Numéro CAS |
64706-42-9 |
|---|---|
Formule moléculaire |
C10H20IN |
Poids moléculaire |
281.18 g/mol |
Nom IUPAC |
2-bicyclo[2.2.1]heptanyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C10H20N.HI/c1-11(2,3)10-7-8-4-5-9(10)6-8;/h8-10H,4-7H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
UKZJHVQFAJASID-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)C1CC2CCC1C2.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


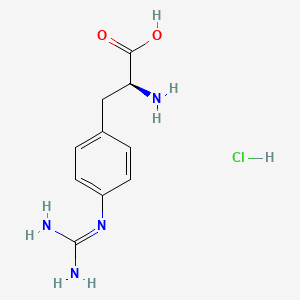
![4-[(Octyloxy)carbonyl]-3-[(tridecyloxy)carbonyl]benzoate](/img/structure/B14503530.png)
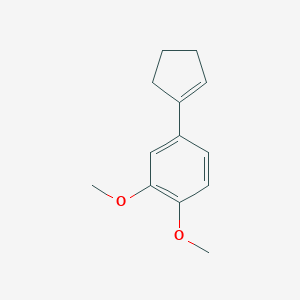
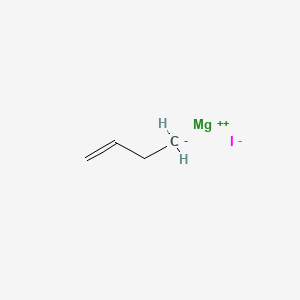
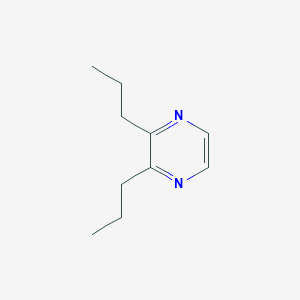
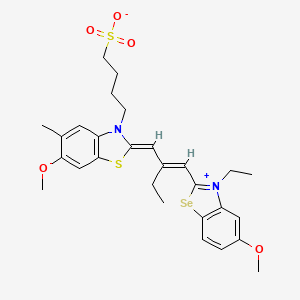
![Bicyclo[6.3.1]dodec-8-en-10-one](/img/structure/B14503570.png)
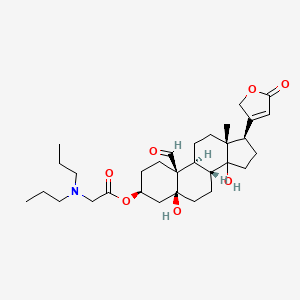
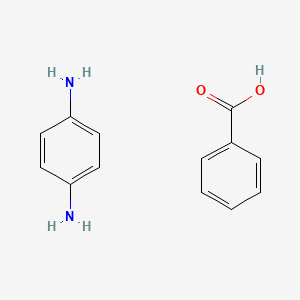
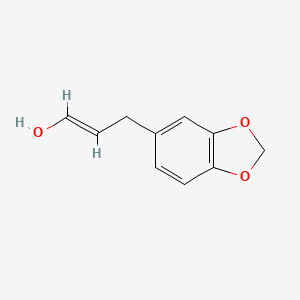
![4-{2-[5-(2-Phenylethenyl)-1,3-benzoxazol-2-yl]ethenyl}benzonitrile](/img/structure/B14503584.png)
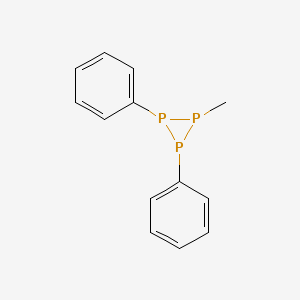
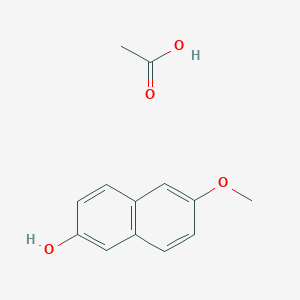
![2-{[1-(Prop-1-yn-1-yl)cyclopentyl]oxy}ethan-1-ol](/img/structure/B14503599.png)
